1-Benzhydryl-3-chloro-3-methylazetidine

説明

1-Benzhydryl-3-chloro-3-methylazetidine is a versatile chemical compound used in scientific research. Its unique structure enables exploration of various applications, ranging from drug synthesis to material science. It is a pale-yellow to yellow-brown solid .

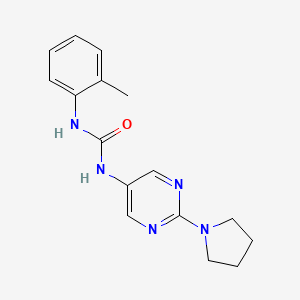

Molecular Structure Analysis

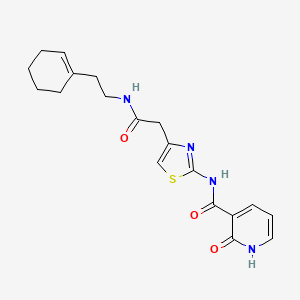

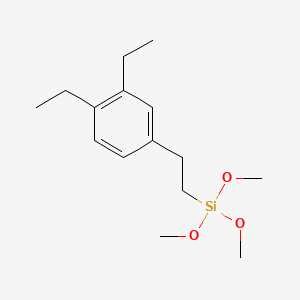

The molecular formula of 1-Benzhydryl-3-chloro-3-methylazetidine is C17H18ClN . Its InChI code is 1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 .Physical And Chemical Properties Analysis

1-Benzhydryl-3-chloro-3-methylazetidine has a molecular weight of 271.79 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .科学的研究の応用

Chemical Synthesis

1-Benzhydryl-3-chloro-3-methylazetidine is used in chemical synthesis . Its unique structure makes it a valuable component in the creation of various compounds .

Pharmaceutical Research

Benzhydryl amines, which include 1-Benzhydryl-3-chloro-3-methylazetidine, have been studied for their potential pharmaceutical applications . They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes .

Antioxidant Research

The hydroxy analogs of triarylmethanes, which include benzhydryl amines, exhibit antioxidant activities . This makes 1-Benzhydryl-3-chloro-3-methylazetidine a potential candidate for antioxidant research .

Antitumor Research

Triarylmethanes, including benzhydryl amines, have shown antitumor activities . This suggests that 1-Benzhydryl-3-chloro-3-methylazetidine could be used in antitumor research .

Protein Kinase Inhibition

Triarylmethanes have been found to inhibit many protein kinases . This means that 1-Benzhydryl-3-chloro-3-methylazetidine could potentially be used in research related to protein kinase inhibition .

Dye Industry

Some triarylmethanes are used in the dye industry . While 1-Benzhydryl-3-chloro-3-methylazetidine itself may not be a dye, its chemical structure could potentially be modified to create dyes .

作用機序

The mechanism of action of 1-Benzhydryl-3-chloro-3-methylazetidine is not specified in the sources I found. Its use in scientific research suggests that it may have diverse mechanisms of action depending on the specific context.

Safety and Hazards

特性

IUPAC Name |

1-benzhydryl-3-chloro-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNFCYWEFNNULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)